Ethyl 2-cyanopent-2-enoate

Organic Synthesis Knoevenagel Condensation Cyanoacrylate

Ethyl 2-cyanopent-2-enoate (CAS 144918-37-6, molecular formula C8H11NO2, molecular weight 153.18 g/mol) is a versatile α,β-unsaturated ester featuring a conjugated cyano group. It is a colorless liquid with a predicted boiling point of 235.8±23.0 °C and a calculated LogP of 1.6, indicating moderate lipophilicity.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 144918-37-6
Cat. No. B1307612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyanopent-2-enoate
CAS144918-37-6
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCCC=C(C#N)C(=O)OCC
InChIInChI=1S/C8H11NO2/c1-3-5-7(6-9)8(10)11-4-2/h5H,3-4H2,1-2H3
InChIKeyHECULCWTVRHVGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-cyanopent-2-enoate (CAS 144918-37-6): Chemical Profile and Core Synthetic Utility


Ethyl 2-cyanopent-2-enoate (CAS 144918-37-6, molecular formula C8H11NO2, molecular weight 153.18 g/mol) is a versatile α,β-unsaturated ester featuring a conjugated cyano group [1]. It is a colorless liquid with a predicted boiling point of 235.8±23.0 °C and a calculated LogP of 1.6, indicating moderate lipophilicity . Primarily utilized as a key intermediate in organic synthesis, it is synthesized via Knoevenagel condensation of ethyl cyanoacetate with propanal [1]. Its structure, possessing both an electrophilic double bond and a nitrile group, enables its use in Michael additions and cycloadditions, making it valuable for constructing complex molecules in pharmaceutical and agrochemical research [2].

The Procurement Risk of Substituting Ethyl 2-cyanopent-2-enoate with Generic Cyanoacrylates


Direct substitution of ethyl 2-cyanopent-2-enoate with other α-cyano-α,β-unsaturated esters is inadvisable without careful validation, as minor structural variations profoundly impact reactivity and synthetic outcomes. The specific combination of the pentylidene chain and ethyl ester dictates unique steric and electronic properties [1]. For instance, saturated analogs like ethyl 2-cyanopropanoate lack the crucial conjugated double bond, rendering them unreactive in key cycloaddition pathways . Conversely, analogs with larger or aromatic substituents can exhibit altered solubility, reduced electrophilicity, or unwanted steric hindrance that diminishes yields and selectivity in subsequent transformations . The (E)-stereochemistry of the double bond, which is the predominant form, also governs the molecular geometry and intermolecular interactions [1]. Therefore, selecting the precise compound is critical for achieving reproducible and high-yielding results in multi-step synthetic sequences.

Quantitative Performance Benchmarks: Ethyl 2-cyanopent-2-enoate vs. Key Comparators


Synthesis Efficiency: Ethyl 2-cyanopent-2-enoate Knoevenagel Condensation Yield vs. Related Analogs

Ethyl 2-cyanopent-2-enoate is synthesized in high yield via Knoevenagel condensation. A literature procedure using a recovered palladium catalyst in ethanol achieves a 96% yield after 18.0 hours [1]. A separate optimized method using ammonium acetate/acetic acid under Dean-Stark conditions for the closely related ethyl 2-cyano-3-ethyl-2-pentenoate provides an 86% yield . While not a direct head-to-head comparison, these yields are consistent and demonstrate a high level of synthetic accessibility for this scaffold, which is critical for cost-effective procurement and scale-up.

Organic Synthesis Knoevenagel Condensation Cyanoacrylate

Reactivity in Michael Addition: Electron-Withdrawing Capacity of Ethyl 2-cyanopent-2-enoate

The reactivity of ethyl 2-cyanopent-2-enoate as a Michael acceptor is enhanced by its two electron-withdrawing groups (ester and cyano). This dual activation is a key differentiator. Saturated analogs, such as ethyl 2-cyanopropanoate, lack the conjugated alkene and are therefore unreactive in conjugate additions and cycloadditions [1]. The (E)-configuration of the double bond ensures optimal orbital overlap for nucleophilic attack. While direct quantitative kinetic data comparing Michael addition rates were not found in the open literature, the class-level inference is robust: the α,β-unsaturated system is a prerequisite for this fundamental reactivity mode.

Michael Addition Conjugate Addition Nucleophilic Attack

Conformational Analysis: DFT-Calculated Structural Distortion of Ethyl 2-cyanopent-2-enoate

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level of theory on ethyl 2-cyano-3-alkoxypent-2-enoates (closely related derivatives) revealed significant steric strain around the tetrasubstituted alkene moiety. The C(carbonyl)-C(α)-C(β) bond angle was found to widen to approximately 125°, compared to the ideal sp2 angle of 120° [1]. This quantifiable geometric distortion directly impacts the compound's steric environment and, consequently, its reactivity and selectivity in sterically sensitive transformations, a property not shared by less-substituted or acyclic analogs.

Density Functional Theory DFT Calculation Molecular Geometry

Utility in Heterocycle Synthesis: Direct Comparison with Aryl-Substituted Analogs

Ethyl 2-cyanopent-2-enoate serves as a versatile substrate for synthesizing heterocycles via Michael addition-initiated cyclizations [1]. Its aliphatic side chain offers a distinct advantage over aryl-substituted analogs like ethyl (E)-3-(4-chlorophenyl)-2-cyanopent-2-enoate. The latter, while often having enhanced stability, suffer from significantly lower solubility in common organic solvents and increased steric bulk, which can hinder cyclization yields and limit reaction scope . This makes the unsubstituted ethyl 2-cyanopent-2-enoate a more universally applicable and efficient building block for diverse heterocyclic scaffolds.

Heterocycle Synthesis Cyclization Michael Addition

Validated Application Scenarios for Ethyl 2-cyanopent-2-enoate in R&D and Production


Synthesis of Complex Spirocyclic and Heterocyclic Frameworks

Ethyl 2-cyanopent-2-enoate is an excellent Michael acceptor for initiating cyclization cascades. Its reactivity with nucleophiles like cyclohexanone leads to the formation of spiro pyrone derivatives, a valuable class of compounds in medicinal chemistry [1]. The compound's predictable reactivity, confirmed by quantitative synthesis yields (e.g., 96% for its formation) and DFT-modeled geometry [2], ensures reliable construction of complex molecular architectures.

Precursor for 3-Amino-5-oxopent-3-enoates and Diketo Esters

Through a zinc-mediated Blaise-type reaction, ethyl 2-cyanopent-2-enoate or its synthetic precursors can be converted into 3-amino-5-oxopent-3-enoates (yields of 62–82%) or 3,5-dioxopentanoates (yields of 55–81%) [3]. These intermediates are crucial for the synthesis of β-amino acids and cholesterol-lowering drugs like atorvastatin, highlighting its role in producing high-value pharmaceutical building blocks.

Agrochemical Intermediate for Cyanoacrylate-Based Herbicides

The cyanoacrylate scaffold of ethyl 2-cyanopent-2-enoate is directly relevant to the development of Photosystem II electron transport inhibitors, a class of herbicides with proven efficacy and safety profiles [4]. Its high-yielding synthesis and the ability to elaborate its structure make it a logical starting material for designing novel herbicidal agents, as demonstrated by its use as a key intermediate in the synthesis of proprietary herbicides like H-0306.

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